molecular formula C6H11N3OS B366602 1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propan-2-ol CAS No. 667408-61-9

1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propan-2-ol

Cat. No. B366602
M. Wt: 173.24g/mol
InChI Key: PWHTUWSGRQLQQZ-UHFFFAOYSA-N
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Description

1-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propan-2-ol (5M4MT) is a small organic molecule that has been extensively studied due to its diverse range of applications. It is a member of the triazole family, which includes compounds that are widely used as pharmaceuticals, agrochemicals, and industrial chemicals. 5M4MT is a versatile molecule with a wide range of applications in the fields of biochemistry, pharmacology, and toxicology. It has been used as an inhibitor of enzymes, a reagent for organic synthesis, and a potential therapeutic agent. In

Scientific Research Applications

Antileishmanial Activity

One study explored the antileishmanial activity of 4-amino-1,2,4-triazole derivatives, including compounds closely related to the one you are interested in. These compounds were theoretically studied using Density Functional Theory (DFT) and tested against Leishmania infantum promastigots, showing remarkable antileishmanial activity for certain derivatives (Süleymanoğlu et al., 2017).

Antimicrobial Activity

Research on double-headed derivatives of 4-amino-5-mercapto-1,2,4-triazol-3-yl compounds revealed their synthesis under microwave irradiation and subsequent testing for antifungal activities. These compounds showed promising results against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting their potential as antimicrobial agents (Haggam, 2021).

Corrosion Inhibition

Triazole derivatives, including those with mercapto groups, have been evaluated as corrosion inhibitors for various metals in acidic and neutral solutions. The adsorption properties of these compounds indicate a physisorption mode, suggesting their effectiveness in protecting metals from corrosion (Allam, 2007).

Antitubercular Agents

A study focused on the synthesis of spiro compounds featuring 1,2,4-triazol-4-yl moieties demonstrated their potential as antitubercular agents. These compounds were synthesized via a green chemistry approach and showed significant activity against Mycobacterium tuberculosis, indicating their potential in treating tuberculosis (Pandey et al., 2014).

Synthesis and Chemical Characterization

The synthesis and characterization of 1,2,4-triazole derivatives, including those with mercapto and amino groups, have been extensively studied. These compounds form the basis for further exploration into their biological activities and potential applications in medicine and agriculture due to their versatile chemical properties (Riyadh & Gomha, 2020).

properties

IUPAC Name

3-(2-hydroxypropyl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3OS/c1-4(10)3-5-7-8-6(11)9(5)2/h4,10H,3H2,1-2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHTUWSGRQLQQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NNC(=S)N1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propan-2-ol

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